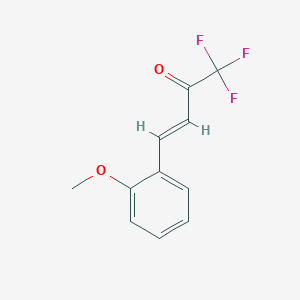
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-pentanone
- 1,1,1-Trifluoro-4-(2-methoxyphenyl)-butanedione-2,4
Uniqueness
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is unique due to its specific combination of trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, lipophilicity, and reactivity.
Propiedades
Número CAS |
204708-10-1 |
|---|---|
Fórmula molecular |
C11H9F3O2 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-5-3-2-4-8(9)6-7-10(15)11(12,13)14/h2-7H,1H3/b7-6+ |
Clave InChI |
BHUJHRQSOYXICE-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C(=O)C(F)(F)F |
SMILES canónico |
COC1=CC=CC=C1C=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
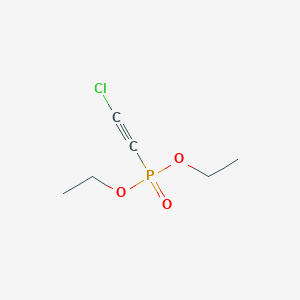

![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
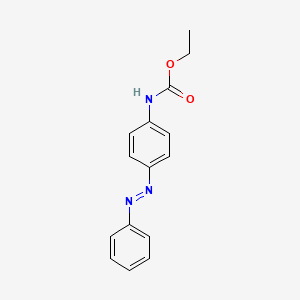
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)
![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
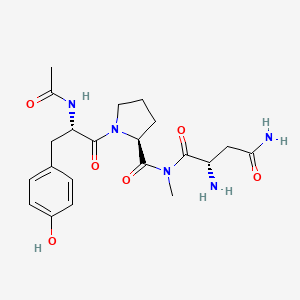
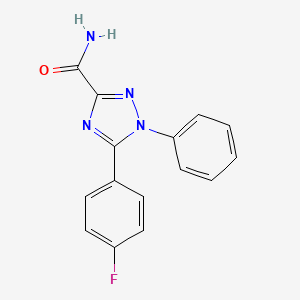
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

